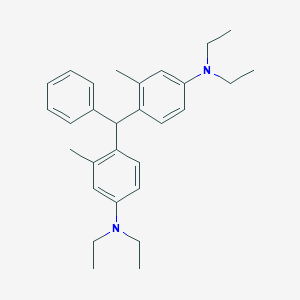

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-

Cat. No. B082099

Key on ui cas rn:

15008-36-3

M. Wt: 414.6 g/mol

InChI Key: XXWVEJFXXLLAIB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04053311

Procedure details

Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel is placed 8.85 grams (0.05 moles) of N,N-diethyl-m-toluidine and 3.0 grams (0.03 moles) of benzaldehyde and 10 milliliters of n-butanol containing 0.75 grams of concentrated sulfuric acid. The flask is flushed with nitrogen to remove air and refluxed for 18 hours with a nitrogen atmosphere. The material is then cooled to room temperature. A sufficient amount of sodium bicarbonate is added in order to neutralize the acid. 10 Milliliters of methanol is added whereby a yellowish white precipitation is formed. The yellowish white material is filtered out. The material may then be washed with cold methanol in order to remove the yellow color. The material may be recrystallized from either methanol or ethanol. In order to further purify the material, it may be put through a neutral alumina column. The material is eluted with benzene. The first material to be fractionated off of the column is a clear liquid. This liquid is placed in a rotary evaporator and the solvent is removed. The residue is either a clear liquid or a white solid. The material may be recrystallized using methanol or ethanol. White crystals are obtained. A 70 percent yield based upon the benzaldehyde is obtained. The product is vacuum dried in order to remove the remaining solvent.

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.S(=O)(=O)(O)O>C(O)CCC>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([CH:13]([C:7]2[CH:8]=[CH:9][C:4]([N:3]([CH2:11][CH3:12])[CH2:1][CH3:2])=[CH:5][C:6]=2[CH3:10])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([CH3:10])[CH:5]=1)[CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.85 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C1=CC(=CC=C1)C)CC

|

Step Two

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove air

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 18 hours with a nitrogen atmosphere

|

|

Duration

|

18 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A sufficient amount of sodium bicarbonate is added in order

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

10 Milliliters of methanol is added whereby

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a yellowish white precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The yellowish white material is filtered out

|

WASH

|

Type

|

WASH

|

|

Details

|

The material may then be washed with cold methanol in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the yellow color

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material may be recrystallized from either methanol or ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In order to further purify the material, it

|

WASH

|

Type

|

WASH

|

|

Details

|

The material is eluted with benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This liquid is placed in a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material may be recrystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

White crystals are obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the remaining solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)N(C1=CC(=C(C=C1)C(C1=CC=CC=C1)C1=C(C=C(C=C1)N(CC)CC)C)C)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |